![molecular formula C23H24N4O B7696399 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide, also known as BMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the pyrazoloquinoline family and is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation, apoptosis, and DNA repair.
Mechanism of Action
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide selectively inhibits CK2 by binding to its ATP-binding site, preventing the phosphorylation of its substrates. CK2 is involved in various cellular processes, including cell growth and proliferation, apoptosis, and DNA repair, and its dysregulation has been linked to many diseases, including cancer and neurodegenerative disorders. By inhibiting CK2, this compound disrupts these processes and induces cell death in cancer cells and reduces inflammation and oxidative stress in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inducing cell death, reducing tumor growth, reducing inflammation and oxidative stress, and improving cognitive function. This compound has also been shown to have antiviral activity against hepatitis C virus and dengue virus by inhibiting their replication.
Advantages and Limitations for Lab Experiments
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide has several advantages for lab experiments, including its high purity and yield, its selective inhibition of CK2, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide, including the optimization of its synthesis method to improve its solubility and reduce its toxicity, the identification of its molecular targets and mechanisms of action in various diseases, and the development of new derivatives with improved potency and selectivity. This compound also has potential applications in other diseases, such as viral infections and autoimmune disorders, which could be explored in future studies.
Synthesis Methods
The synthesis of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide involves a multi-step process that starts with the reaction of 2-chloro-3-methylbenzoic acid with 1-butyl-1H-pyrazolo[3,4-b]quinoline-6-carboxylic acid. The resulting intermediate is then reacted with 3-dimethylaminopropylamine to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Scientific Research Applications
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell death and reduce tumor growth in vitro and in vivo. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation. In addition, this compound has antiviral activity against hepatitis C virus and dengue virus, making it a promising candidate for the development of new antiviral drugs.
properties
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-4-5-11-27-22-19(14-18-13-16(3)9-10-20(18)24-22)21(26-27)25-23(28)17-8-6-7-15(2)12-17/h6-10,12-14H,4-5,11H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEUVXHLVDPIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



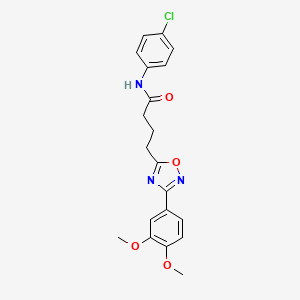

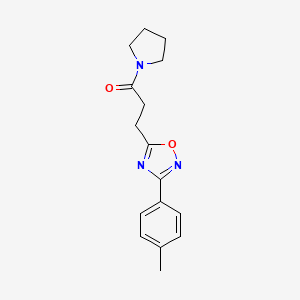
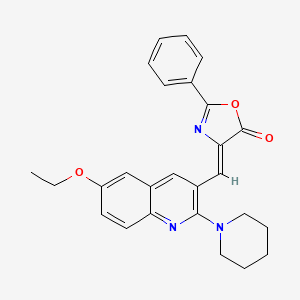
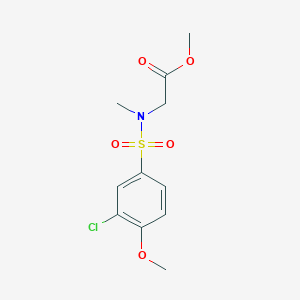
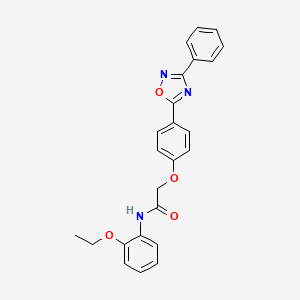
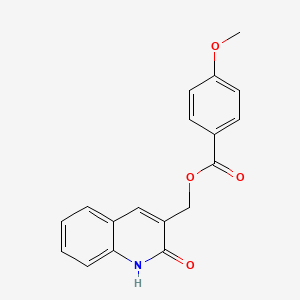

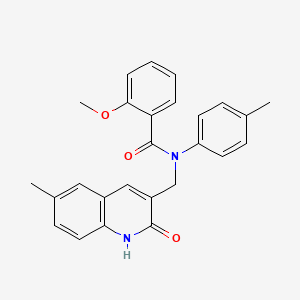
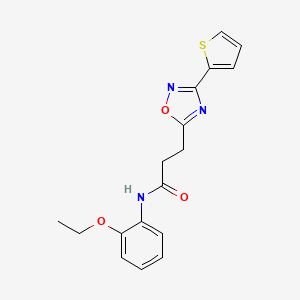
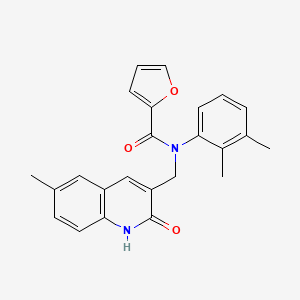
![4-(tert-butyl)-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696405.png)